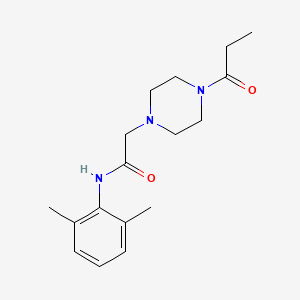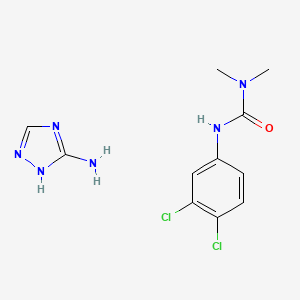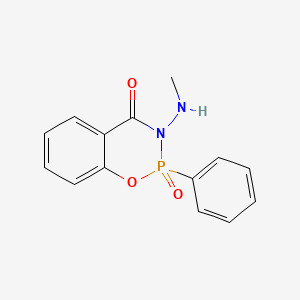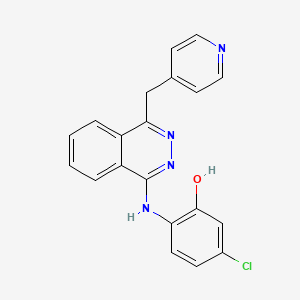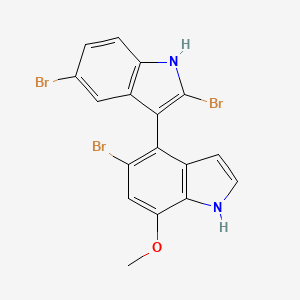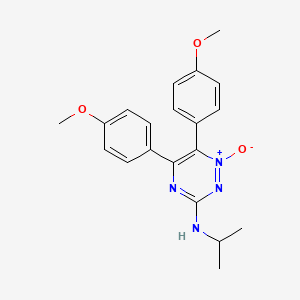
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and an isopropyl group attached to the triazine ring, along with an oxide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Oxidation: The final step involves the oxidation of the triazine ring to introduce the oxide functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide group back to the parent triazine compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,2,4-Triazine: The parent compound with a simpler structure.
5,6-Diphenyl-1,2,4-triazine: Lacks the methoxy groups and isopropyl group.
1,2,4-Triazin-3-amine: A simpler derivative without the methoxyphenyl and isopropyl groups.
Uniqueness
1,2,4-Triazin-3-amine, 5,6-bis(4-methoxyphenyl)-N-(1-methylethyl)-, 1-oxide is unique due to the presence of both methoxyphenyl groups and an isopropyl group, along with the oxide functional group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
82123-07-7 |
|---|---|
分子式 |
C20H22N4O3 |
分子量 |
366.4 g/mol |
IUPAC名 |
5,6-bis(4-methoxyphenyl)-1-oxido-N-propan-2-yl-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C20H22N4O3/c1-13(2)21-20-22-18(14-5-9-16(26-3)10-6-14)19(24(25)23-20)15-7-11-17(27-4)12-8-15/h5-13H,1-4H3,(H,21,22,23) |
InChIキー |
LMRZROMCZORUFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=C([N+](=N1)[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


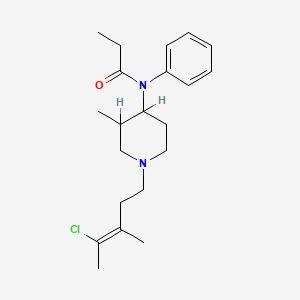

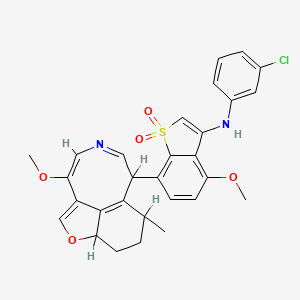

![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
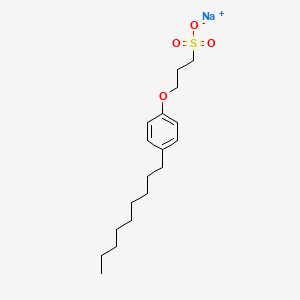
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
